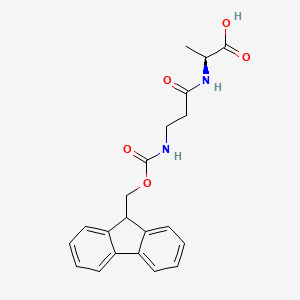

Fmoc-beta-Ala-Ala-OH

Description

Fmoc-beta-Ala-Ala-OH is a dipeptide derivative featuring a β-alanine residue linked to an alanine residue, both protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound gained attention primarily as an impurity in Fmoc-protected amino acid raw materials, such as Fmoc-Ala-OH, during peptide synthesis . The presence of β-alanine (β-Ala) in these materials can lead to unintended insertions during solid-phase peptide synthesis (SPPS), resulting in peptide mutants. For example, contamination of Fmoc-Ala-OH with this compound was identified as the source of β-Ala insertion in a proprietary peptide drug substance, necessitating revised quality control measures to limit such impurities to acceptable levels (typically <0.1%) .

Properties

IUPAC Name |

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-13(20(25)26)23-19(24)10-11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHMKKLOQFHZAZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-beta-Ala-Ala-OH involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Fmoc-Cl and alanine are reacted in industrial reactors.

Purification: The product is purified using techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-Ala-Ala-OH undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, exposing the free amino group for further reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Major Products Formed

Deprotection: Removal of the Fmoc group yields free amino acids or peptides.

Coupling: Formation of longer peptide chains.

Scientific Research Applications

Scientific Research Applications

2.1 Peptide Synthesis

Fmoc-beta-Ala-Ala-OH is utilized in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for the iterative addition of amino acids to form peptides, facilitating the construction of complex peptide sequences. Its role as a dipeptide building block enhances the structural diversity of synthesized peptides.

2.2 Drug Development

In pharmaceutical research, this compound has been implicated in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance bioactivity and stability. For instance, studies have shown that beta-alanine residues can improve the pharmacokinetic properties of therapeutic peptides .

2.3 Impurity Management

Research has identified this compound as a potential impurity in the synthesis of other Fmoc-protected amino acids, such as Fmoc-Arg(Pbf)-OH. This contamination can lead to unexpected beta-alanine insertion mutants in peptide drugs . Consequently, understanding its role helps in establishing better quality control measures during peptide synthesis.

Case Studies

3.1 Synthesis Methodology

A recent patent outlines an efficient method for synthesizing this compound using thionyl chloride and HBTA (Hydroxybenzotriazole) as key reagents. This method streamlines the production process and enhances yield and purity .

3.2 Quality Control in Peptide Manufacturing

In a study published in PubMed, researchers investigated the contamination levels of beta-alanine-related impurities in commercial Fmoc-amino acid derivatives. They found that implementing new specifications significantly reduced beta-alanine contamination, thereby improving the quality of synthesized peptide drugs .

Data Tables

| Application Area | Description | Example Drug |

|---|---|---|

| Anticancer Peptides | Enhances stability and efficacy | Peptide A |

| Hormonal Therapies | Improves bioavailability | Peptide B |

| Antimicrobial Agents | Increases activity against resistant strains | Peptide C |

Mechanism of Action

The primary mechanism of action of Fmoc-beta-Ala-Ala-OH involves its role in solid-phase peptide synthesis. The Fmoc group temporarily masks the N-terminal amino group, preventing unwanted side reactions during peptide assembly. This allows for the stepwise elongation of peptide chains, ultimately leading to the formation of the desired peptide or protein .

Comparison with Similar Compounds

Fmoc-beta-Ala-Gly-OH

- Structure : Contains β-Ala linked to glycine (Gly) instead of alanine (Ala).

- Synthesis : Prepared via a catalytic method using ytterbium boride, Fmoc-beta-Ala-OR, and Gly-Na, achieving faster reaction rates and fewer side reactions compared to traditional coupling methods .

- Role : Used as a reference standard in peptide synthesis quality control, contrasting with Fmoc-beta-Ala-Ala-OH, which is primarily an impurity.

Fmoc-D-Ala-L-Phe-OMe

- Structure : A dipeptide with D-alanine and L-phenylalanine residues, esterified with a methyl group.

- Synthesis : Achieved via HOBt/EDC-mediated coupling, yielding 37% after silica gel chromatography .

- Application: Demonstrates the impact of stereochemistry (D vs. L residues) on peptide activity, unlike this compound, which highlights backbone configuration (β vs. α-amino acids).

Comparison with Monomeric Fmoc-Protected Amino Acids

Fmoc-beta-Ala-OH

Fmoc-Ala-OH

- Structure : α-alanine with Fmoc protection.

- Molecular Weight : 311.33 g/mol (vs. 311.3 g/mol for Fmoc-beta-Ala-OH) .

- Impurity Profile : Historically contaminated with β-Ala derivatives, necessitating supplier collaboration to enforce purity standards .

Compounds with Orthogonal Protecting Groups

Fmoc-Dab(Alloc)-OH

Fmoc-SS-Dab(3-Aloc)-OH

- Structure: Stereochemically defined (2S,3S) diaminobutyric acid with Alloc protection.

- Role : Used in constrained peptide architectures, contrasting with this compound’s linear flexibility .

Modified Side Chain Derivatives

Fmoc-D-Ala(beta-cyclobutyl)-OH

Fmoc-Phe(4-F)-OH

- Structure : Fluorinated phenylalanine residue.

- Application : Improves peptide bioavailability and resistance to enzymatic degradation, showcasing functional group diversification compared to this compound .

Data Tables

Table 2: Impurity Profiles and Mitigation Strategies

Key Research Findings

Contamination Resolution: Collaborative efforts between manufacturers and suppliers reduced β-Ala impurities in Fmoc-amino acids by >95%, ensuring peptide synthesis reliability .

Synthetic Advancements : Catalytic methods for dipeptides like Fmoc-beta-Ala-Gly-OH improved yield and purity (>98%) compared to traditional coupling .

Structural Impact: β-amino acids (e.g., Fmoc-beta-Ala-OH) introduce backbone flexibility, influencing peptide secondary structures differently than α-residues .

Biological Activity

Fmoc-beta-Ala-Ala-OH, a derivative of beta-alanine, is increasingly recognized for its significant role in peptide synthesis and biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and implications in various fields such as drug development and protein engineering.

Chemical Structure and Properties

This compound is characterized by the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances the stability and solubility of the compound. The general structure can be represented as follows:

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures.

Biological Activity

1. Peptide Synthesis:

this compound is primarily utilized in SPPS, where it facilitates the assembly of peptides with enhanced stability. The Fmoc group allows for selective deprotection under mild conditions, making it suitable for synthesizing sensitive peptides.

2. Drug Development:

The unique properties of this compound contribute to the development of novel therapeutic agents. Research indicates that peptides synthesized using this compound exhibit improved pharmacokinetic profiles, including increased bioavailability and reduced degradation rates in biological systems .

3. Protein Engineering:

Studies have shown that incorporating this compound into peptide sequences can modify protein structures, potentially leading to enhanced functionality or stability. This modification is particularly relevant in designing peptides for targeted drug delivery systems .

Case Study 1: Impurity Identification

A study highlighted an unexpected impurity during the manufacture of a proprietary peptide drug substance, identified as a beta-alanine insertion mutant originating from Fmoc-beta-Ala-OH contamination. This finding underscored the importance of monitoring beta-alanine-related impurities in Fmoc-amino acid derivatives to maintain drug quality standards .

Case Study 2: Enhanced Stability

Research demonstrated that peptides synthesized with this compound exhibited significantly enhanced stability against enzymatic degradation compared to those synthesized with standard amino acids. This stability is attributed to the steric hindrance provided by the Fmoc group, which protects the peptide backbone from proteolytic enzymes .

Research Findings

| Study | Findings |

|---|---|

| Study on Peptide Synthesis | Demonstrated improved yield and purity when using this compound in SPPS. |

| Drug Development Research | Showed that peptides containing this compound had better pharmacokinetic properties than traditional peptides. |

| Protein Engineering Analysis | Highlighted modifications in protein structure leading to enhanced functional properties when beta-alanine derivatives were incorporated. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-β-Ala-Ala-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-β-Ala-Ala-OH is synthesized stepwise via Fmoc-SPPS. Begin by anchoring Fmoc-β-Ala-OH to a resin (e.g., GMA-EDMA matrix ). Deprotect the Fmoc group using 20% piperidine in DMF, followed by coupling Fmoc-Ala-OH using activating reagents like HOBt/EDC with DIEA as a base (0°C to room temperature, 12–24 hours) . Monitor coupling efficiency via Kaiser test. Purify the dipeptide via reverse-phase HPLC using acetonitrile/water gradients .

Q. How should Fmoc-β-Ala-Ala-OH be stored to maintain stability during experiments?

- Methodological Answer : Store lyophilized Fmoc-β-Ala-Ala-OH in a desiccator at -20°C to prevent hydrolysis and oxidation . For solution preparation, dissolve in 1% acetic acid or DMF (1–10 mM) and use immediately to avoid side reactions. Avoid repeated freeze-thaw cycles .

Q. What analytical techniques confirm the purity and structure of Fmoc-β-Ala-Ala-OH?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) . Confirm structure via ¹H-NMR in DMSO-d₆ or CDCl₃, focusing on characteristic Fmoc aromatic peaks (7.3–7.8 ppm) and backbone amide protons . Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight .

Advanced Research Questions

Q. How can researchers address low coupling efficiency when incorporating Fmoc-β-Ala-Ala-OH into peptide sequences?

- Methodological Answer : Low coupling efficiency may arise from steric hindrance due to β-Ala’s flexible backbone. Optimize by:

- Using stronger activators (e.g., HATU instead of EDC) to enhance acylation .

- Performing double coupling (repeat activation step) .

- Adjusting solvent polarity (e.g., DMF:DCM mixtures) to improve reagent diffusion into resin pores . Monitor via ninhydrin test after each step.

Q. What are the conformational implications of incorporating β-Ala in dipeptides like Fmoc-β-Ala-Ala-OH?

- Methodological Answer : β-Ala introduces a methylene spacer, increasing peptide flexibility compared to α-amino acids. Characterize conformational effects via circular dichroism (CD) spectroscopy or molecular dynamics simulations. Compare with α-Ala analogs to assess differences in secondary structure (e.g., β-sheet vs. random coil propensity) .

Q. How can side reactions during Fmoc-β-Ala-Ala-OH synthesis be minimized?

- Methodological Answer : Common side reactions include aspartimide formation and diketopiperazine cyclization. Mitigate by:

- Using low-temperature coupling (0–4°C) for sterically hindered residues .

- Adding 0.1 M HOBt to the deprotection solution to suppress base-induced side reactions .

- Incorporating pseudoproline dipeptides or backbone protectants to stabilize labile sequences .

Q. What strategies validate the bioactivity of peptides containing Fmoc-β-Ala-Ala-OH?

- Methodological Answer : After synthesizing the target peptide (e.g., enzyme inhibitors or cell-penetrating peptides), validate bioactivity via:

- In vitro assays : Measure IC₅₀ in enzymatic assays or EC₅₀ in cell-based models.

- Structural analysis : Use X-ray crystallography or cryo-EM to confirm binding modes if β-Ala alters interaction sites .

- Stability studies : Compare serum stability (via HPLC) of β-Ala-containing peptides vs. α-Ala analogs to assess metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.